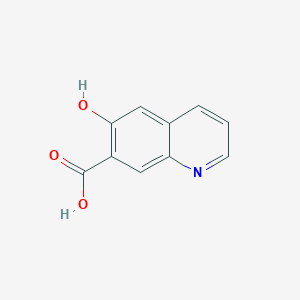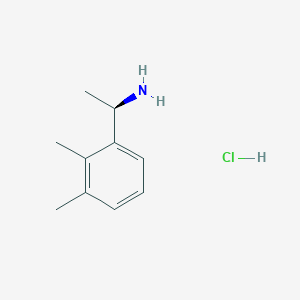
(S)-2-((4-Fluorophenyl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((4-氟苯基)氨基)丙酸是一种有机化合物,具有氟化的芳香环和氨基酸结构
准备方法
合成路线和反应条件
合成(S)-2-((4-氟苯基)氨基)丙酸通常涉及以下步骤:
起始原料: 合成始于市售的4-氟苯胺和合适的立体选择性手性助剂或催化剂,以确保所需的立体化学。
酰胺键的形成: 4-氟苯胺与(S)-丙氨酸的受保护形式在促进酰胺键形成的条件下反应。此步骤的常见试剂包括偶联剂,例如EDCI (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺) 和 HOBt (1-羟基苯并三唑)。
脱保护和纯化: 在酰胺键形成后,在酸性或碱性条件下去除保护基团,并使用重结晶或色谱等技术纯化产物。
工业生产方法
在工业环境中,生产(S)-2-((4-氟苯基)氨基)丙酸可能涉及:
大规模合成: 利用自动化反应器和连续流动系统来扩大合成过程。
反应条件的优化: 微调温度、溶剂和反应时间等参数,以最大程度地提高产率和纯度。
纯化和质量控制: 采用先进的纯化方法和严格的质量控制措施,以确保最终产品的稳定性和质量。
化学反应分析
反应类型
(S)-2-((4-氟苯基)氨基)丙酸可以发生各种化学反应,包括:
氧化: 氨基可以被氧化形成相应的亚硝基或硝基衍生物。
还原: 羧酸基团可以用LiAlH4 (氢化锂铝) 等还原剂还原为醇。
取代: 芳香环上的氟原子可以在适当的条件下被其他亲核试剂取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 胺、硫醇或醇盐等亲核试剂可用于取代反应,通常在催化剂或碱性条件下进行。
主要形成的产物
氧化: 形成亚硝基或硝基衍生物。
还原: 形成相应的醇。
取代: 形成取代的芳香衍生物。
科学研究应用
(S)-2-((4-氟苯基)氨基)丙酸在科学研究中有多种应用:
药物化学: 它被研究作为合成药物(特别是针对神经系统疾病的药物)的构建块。
生物学研究: 用作探针来研究酶-底物相互作用和蛋白质-配体结合。
材料科学: 研究其在开发具有独特电子或光学特性的新型材料方面的潜在用途。
工业应用: 用于合成各种工业过程的专用化学品和中间体。
作用机制
(S)-2-((4-氟苯基)氨基)丙酸的作用机制涉及它与特定分子靶标的相互作用:
分子靶标: 它可能与生物系统中的酶或受体相互作用,影响它们的活性。
涉及的途径: 该化合物可以调节信号通路,可能影响细胞过程,如神经传递或代谢调节。
相似化合物的比较
类似化合物
(S)-2-((4-氯苯基)氨基)丙酸: 类似结构,但用氯原子代替氟原子。
(S)-2-((4-溴苯基)氨基)丙酸: 类似结构,但用溴原子代替氟原子。
(S)-2-((4-甲基苯基)氨基)丙酸: 类似结构,但用甲基代替氟原子。
独特性
(S)-2-((4-氟苯基)氨基)丙酸中氟原子的存在赋予了独特的电子特性,使其与类似物不同。氟的高电负性和小尺寸会影响化合物的反应性、稳定性和与生物靶标的相互作用。
本文详细介绍了(S)-2-((4-氟苯基)氨基)丙酸,涵盖了它的合成、化学反应、应用、作用机制以及与类似化合物的比较。
属性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC 名称 |
(2S)-2-(4-fluoroanilino)propanoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 |
InChI 键 |
LSUMRSDDJQOTNQ-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC1=CC=C(C=C1)F |
规范 SMILES |
CC(C(=O)O)NC1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






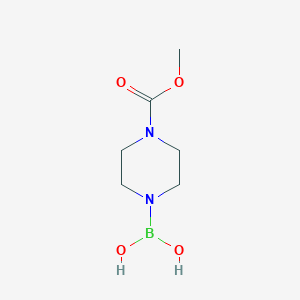
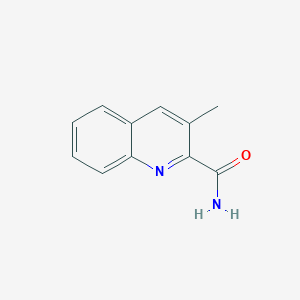
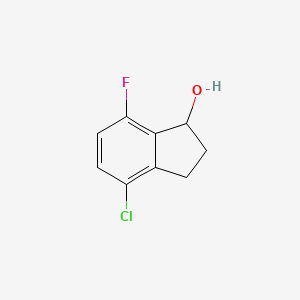
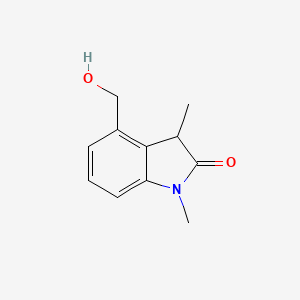
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
